Welcome to the BenchChem Online Store!
molecular formula C8H8BrNO3 B186725 2-Amino-5-bromo-4-methoxybenzoic acid CAS No. 169045-04-9

2-Amino-5-bromo-4-methoxybenzoic acid

Cat. No. B186725
M. Wt: 246.06 g/mol
InChI Key: YTAASTFSTXYEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863283B2

Procedure details

2-Amino-5-bromo-4-methoxybenzoic acid (1.56 g, 6.34 mmol) is dissolved in methanol (15 ml), treated with piperidine (0.063 ml, 0.63 mmol) and 1,3,5-triazine (772 mg, 9.5 mmol) and refluxed for one hour. After cooling to room temperature, the resulting crystals are filtered off with suction and washed with methanol. The desired product is obtained in 63% yield (1.01 g).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
772 mg
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([Br:13])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH:14]1CCCC[CH2:15]1.N1C=NC=NC=1>CO>[Br:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[N:1]=[CH:15][NH:14][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.063 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
772 mg
Type
reactant
Smiles
N1=CN=CN=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals are filtered off with suction
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(NC=NC2=CC1OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.